

# Replicating Published Findings: A Comparative Analysis of ADX-10061

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## Compound of Interest

Compound Name: ADX-10061  
CAS No.: 128022-68-4  
Cat. No.: B1665615

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine D1 receptor antagonist **ADX-10061** (also known as NNC 01-0687) with alternative therapies, supported by available experimental data. The development of **ADX-10061** was discontinued after Phase II clinical trials for smoking cessation and schizophrenia due to a lack of demonstrated efficacy. This document summarizes the known preclinical data and the qualitative outcomes of its clinical investigations.

## Preclinical Pharmacology: Receptor Binding Affinity

**ADX-10061** is a selective antagonist of the dopamine D1 receptor. Preclinical studies established its binding affinity for various neurotransmitter receptors. The following table summarizes the equilibrium dissociation constants ( $K_i$ ) from in vitro binding assays, providing a quantitative measure of the compound's potency and selectivity.

Target Receptor	ADX-10061 (NNC-687) K <sub>i</sub> (nM)	Reference Compound(s)
Dopamine D1	0.8	SCH 23390 (K <sub>i</sub> = 0.2 nM)
Dopamine D2	580	Haloperidol (K <sub>i</sub> = 1.2 nM)
5-HT <sub>2</sub>	140	Ketanserin (K <sub>i</sub> = 1.0 nM)
α <sub>1</sub> -adrenergic	830	Prazosin (K <sub>i</sub> = 0.2 nM)
α <sub>2</sub> -adrenergic	>10,000	Rauwolscine (K <sub>i</sub> = 1.8 nM)
Histamine H <sub>1</sub>	1,200	Mepyramine (K <sub>i</sub> = 0.8 nM)
Muscarinic M <sub>1</sub>	>10,000	Pirenzepine (K <sub>i</sub> = 17 nM)

Data from: Andersen, P. H., et al. (1992). NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. *European journal of pharmacology*, 219(1), 45–52.

## Clinical Investigations: A Summary of Outcomes

Despite promising preclinical selectivity, clinical trials investigating **ADX-10061** for smoking cessation and schizophrenia did not yield positive results.

### Smoking Cessation

A Phase IIa, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of **ADX-10061** as an aid for smoking cessation. However, the trial did not meet its primary efficacy endpoint.[1] Addex Pharmaceuticals announced that there was no significant difference in the four-week continuous abstinence rate between the **ADX-10061** and placebo groups.[1] Major secondary efficacy endpoints also did not show a statistically significant treatment effect.[1]

Comparison with Approved Smoking Cessation Therapies:

While direct comparative trial data for **ADX-10061** against approved therapies is unavailable, the following table presents typical 6-month abstinence rates for established smoking cessation aids, providing a benchmark for efficacy.

Treatment	Typical 6-Month Abstinence Rate
Placebo	~10-15%
Nicotine Replacement Therapy (NRT)	~20-25%
Bupropion	~20-25%
Varenicline	~25-30%

## Schizophrenia

**ADX-10061**, under the name NNC 01-0687, was also investigated for the treatment of schizophrenia. A clinical trial involving male patients with schizophrenia was conducted.[2] However, published reports indicate that the trial failed to demonstrate antipsychotic properties for the compound. This outcome is consistent with the general finding that selective dopamine D1 receptor antagonists have not shown efficacy in treating the symptoms of schizophrenia.

## Experimental Protocols

Detailed experimental protocols for the clinical trials of **ADX-10061** are not publicly available in their entirety. However, based on standard clinical trial design for these indications, the methodologies likely included the following key elements:

### Smoking Cessation (Inferred Protocol)

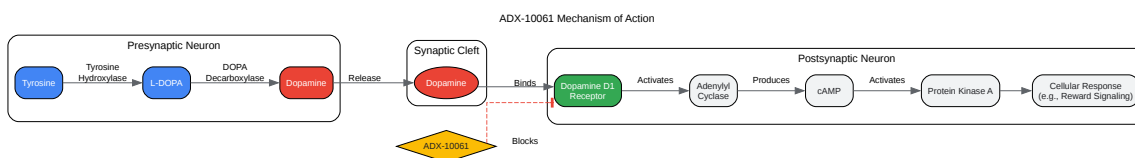
- Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.
- Participants: Adult smokers motivated to quit.
- Intervention: Oral administration of **ADX-10061** or a matching placebo for a specified duration.
- Primary Outcome: Biochemically verified (e.g., using expired carbon monoxide levels) continuous abstinence from smoking for a defined period (e.g., the last four weeks of treatment).
- Secondary Outcomes: Measures of craving, withdrawal symptoms, and the number of cigarettes smoked per day.

## Schizophrenia (Inferred Protocol)

- Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
- Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV).
- Intervention: Oral administration of NNC 01-0687 or placebo/active comparator (e.g., a standard atypical antipsychotic) for several weeks.
- Primary Outcome: Change from baseline in scores on a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
- Secondary Outcomes: Clinical Global Impression (CGI) scores, safety, and tolerability assessments.

## Visualizing the Mechanism and Workflow

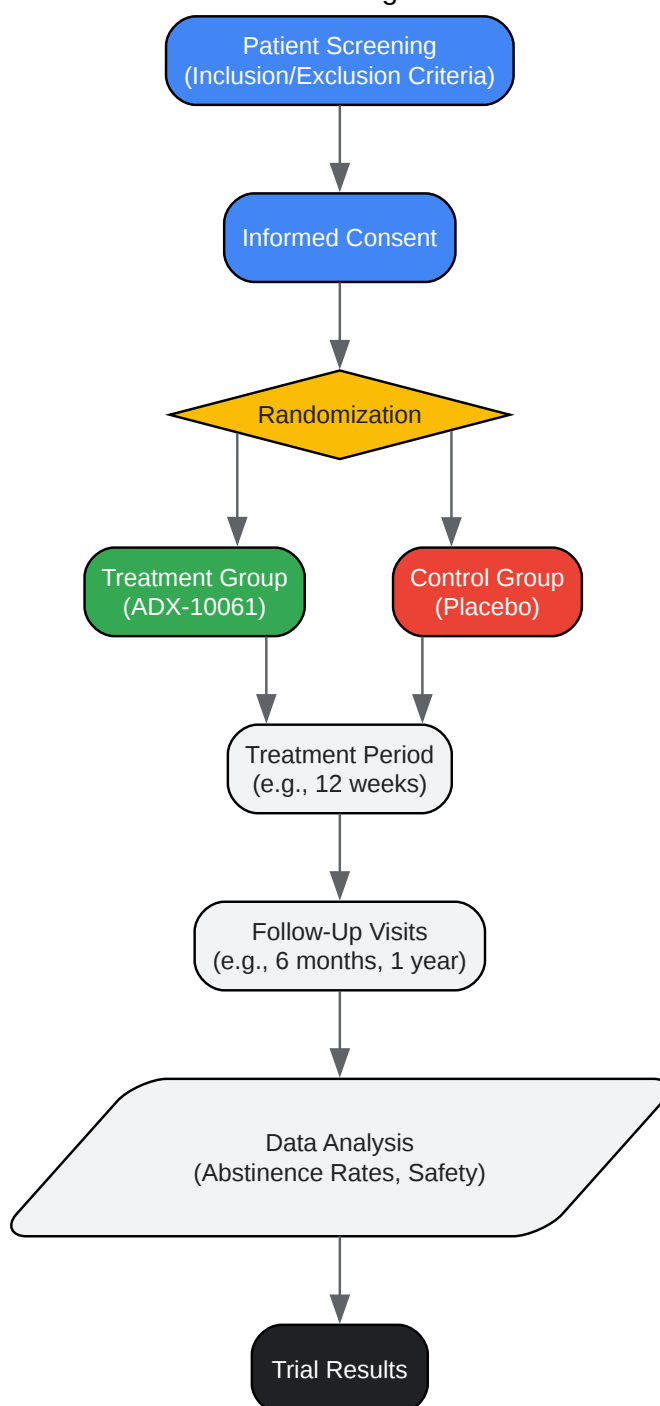
To better understand the scientific context of **ADX-10061**, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial.



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Caption: **ADX-10061** acts as an antagonist at the dopamine D1 receptor, blocking the downstream signaling cascade.

#### General Workflow for a Smoking Cessation Clinical Trial



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Caption: A typical workflow for a randomized controlled clinical trial in smoking cessation.

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## References

- [1. NNC 01-0687 - Wikipedia \[en.wikipedia.org\]](#)
- [2. Probing cortical dopamine function in schizophrenia: what can D1 receptors tell us? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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